4-(1-Pyrrolidinylmethyl)-4-piperidinol
Overview
Description
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. It is a heterocyclic organic compound featuring a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol typically involves the reaction of 1-pyrrolidinomethyl-4-piperidone with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced synthesis techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Pyrrolidinylmethyl)-4-piperidinol can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various alkylated derivatives.
Addition: Addition reactions can produce halogenated or hydroxylated derivatives.
Scientific Research Applications
4-(1-Pyrrolidinylmethyl)-4-piperidinol has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
4-(1-Pyrrolidinylmethyl)-4-piperidinol is structurally similar to other compounds such as 4-(1-pyrrolidinylmethyl)piperidine and N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide. its unique combination of pyrrolidine and piperidine rings gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
4-(1-pyrrolidinylmethyl)piperidine
N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide
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Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDUDGJCYNUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651016 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942031-83-6 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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